molecular formula C11H11ClF3N3O B12349136 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride CAS No. 1431964-73-6

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride

Cat. No.: B12349136
CAS No.: 1431964-73-6
M. Wt: 293.67 g/mol
InChI Key: HHSMHXREXHBUME-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is known to impart significant pharmacological activity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1-methylpyrazole-4-amine under specific conditions to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis can be employed to enhance the yield and purity of the product. Additionally, the use of automated reactors and advanced purification methods, such as crystallization and chromatography, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1431964-73-6

Molecular Formula

C11H11ClF3N3O

Molecular Weight

293.67 g/mol

IUPAC Name

1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H10F3N3O.ClH/c1-17-6-9(15)10(16-17)18-8-4-2-3-7(5-8)11(12,13)14;/h2-6H,15H2,1H3;1H

InChI Key

HHSMHXREXHBUME-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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